beta-Ethoxy-4-methoxy-phenethylamine
Description
Classification and Structural Relationship within the Phenethylamine (B48288) Chemical Class
Phenethylamines are a broad class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.org The diversity of this class arises from the vast number of possible derivative compounds that can be formed by substituting one or more hydrogen atoms in the core structure with various functional groups. wikipedia.org
Beta-Ethoxy-4-methoxy-phenethylamine is classified as a substituted phenethylamine. Its structural characteristics are defined by:
A Phenyl Ring Substitution: The methoxy (B1213986) group (-OCH3) at the fourth position (para-position) of the phenyl ring is a common feature in many biologically active phenethylamines.
A Side-Chain Substitution: The ethoxy group (-OCH2CH3) at the beta (β) position of the ethyl side chain is a less common but significant modification that can influence the compound's pharmacological profile.
The structural relationship of this compound to other key phenethylamines is illustrated by comparing their molecular structures. For instance, it is an isomer of other methoxy-ethoxy phenethylamines, such as 3-methoxy-4-ethoxyphenethylamine (MEPEA), where the positions of the methoxy and ethoxy groups are different. wikipedia.org
Significance of Substituted Phenethylamines in Contemporary Chemical and Pharmacological Research
Substituted phenethylamines are of profound significance in medicinal chemistry and pharmacology due to their diverse range of biological activities. nih.gov This class of compounds includes endogenous neurotransmitters, hormones, and a wide array of synthetic drugs. nih.gov The 2-phenethylamine motif is a common scaffold in many biologically active molecules. researchgate.net
The pharmacological effects of substituted phenethylamines are highly dependent on their specific substitution patterns, which can modulate their interaction with various biological targets, primarily within the central nervous system. wikipedia.org Key areas of research significance for this class include:
Neurotransmitter Modulation: Many substituted phenethylamines exert their effects by interacting with monoamine neurotransmitter systems, including those for dopamine (B1211576), norepinephrine, and serotonin (B10506). wikipedia.org They can act as receptor agonists or antagonists, or influence the reuptake and release of these neurotransmitters. biomolther.org
Drug Development: The phenethylamine scaffold is a foundational structure in the development of a wide range of pharmaceuticals, including stimulants, antidepressants, anorectics, and bronchodilators. wikipedia.org
Structure-Activity Relationship (SAR) Studies: The systematic modification of the phenethylamine structure and the subsequent evaluation of the pharmacological effects of the resulting analogues are crucial for understanding how specific structural features relate to biological activity. nih.gov These studies are fundamental to rational drug design.
The introduction of alkoxy groups, such as methoxy and ethoxy, at various positions on the phenethylamine structure is a common strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. frontiersin.org
Overview of Key Academic Research Trajectories for this compound
Due to the limited specific research on this compound, its academic research trajectories are largely hypothetical and based on the established research trends for other substituted phenethylamines with similar structural features. The primary areas of investigation would likely include:
Synthesis and Characterization: The initial research would focus on the development of efficient synthetic routes to produce the compound with high purity. mdma.chacs.org This would be followed by its complete analytical characterization using modern spectroscopic techniques.
Pharmacological Profiling: A crucial research trajectory would involve a comprehensive evaluation of its pharmacological properties. This would include in vitro binding assays to determine its affinity for a range of receptors, particularly serotonin, dopamine, and adrenergic receptors. nih.gov Subsequent in vivo studies in animal models would be necessary to assess its behavioral effects.
Structure-Activity Relationship (SAR) Studies: Research would likely involve the synthesis and evaluation of a series of related compounds to establish a clear SAR. This would help in identifying the key structural features responsible for any observed biological activity and in optimizing the compound for specific therapeutic applications. researchgate.net
Metabolic Studies: Understanding the metabolic fate of the compound is essential. Research would focus on identifying the enzymes responsible for its metabolism and the structure of its metabolites. wikipedia.org
Structure
2D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-ethoxy-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(8-12)9-4-6-10(13-2)7-5-9/h4-7,11H,3,8,12H2,1-2H3 |
InChI Key |
XLDNSKWOZOHODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthetic Chemistry and Preparative Methodologies for Beta Ethoxy 4 Methoxy Phenethylamine and Analogues
Methodologies for the Synthesis of Ring-Substituted Phenethylamine (B48288) Scaffolds
The construction of the fundamental phenethylamine structure with various substituents on the aromatic ring can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.
Reductive amination is a widely utilized and versatile method for the synthesis of amines, including the phenethylamine core. This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of beta-ethoxy-4-methoxy-phenethylamine, a potential precursor would be the corresponding phenylacetaldehyde (B1677652) derivative, 4-methoxy-beta-ethoxyphenylacetaldehyde.
The general pathway involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The reaction conditions can be optimized to achieve high yields of the target phenethylamine.
A general representation of the reductive amination pathway is depicted in the following reaction scheme:
Reaction Scheme: General Reductive Amination for Phenethylamine Synthesis
| Starting Material | Reagents | Intermediate | Product |
| Substituted Phenylacetaldehyde | 1. Ammonia source (e.g., NH3, NH4OAc) 2. Reducing agent (e.g., NaBH4, H2/Pd) | Imine/Enamine | Substituted Phenethylamine |
Another robust and frequently employed method for the preparation of phenethylamines is through the reduction of a corresponding β-nitrostyrene intermediate. mdma.ch This pathway offers the advantage of readily available starting materials, as substituted benzaldehydes can be condensed with nitromethane (B149229) in a Henry reaction to form the nitrostyrene (B7858105). wikipedia.org
For the synthesis of this compound, the precursor would be 4-methoxy-β-ethoxy-β-nitrostyrene. The subsequent reduction of the nitroalkene can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation, reducing both the nitro group and the double bond to yield the saturated amine. wikipedia.org Alternatively, catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) can also be employed for this reduction. mdma.ch A patent for the synthesis of the related compound 4-methoxy-phenethylamine describes the reaction of 4-methoxybenzaldehyde (B44291) with nitromethane, followed by reduction with activated zinc powder in the presence of hydrochloric acid. google.com
The synthesis via a nitrostyrene intermediate can be summarized as follows:
Reaction Scheme: Synthesis of Phenethylamines via Nitrostyrene Intermediates
| Step | Starting Material | Reagents | Intermediate | Product |
| 1. Henry Reaction | Substituted Benzaldehyde, Nitromethane | Base (e.g., Ammonium acetate) | Substituted β-Nitrostyrene | - |
| 2. Reduction | Substituted β-Nitrostyrene | Reducing agent (e.g., LiAlH4, H2/Pd, Zn/HCl) | - | Substituted Phenethylamine |
Enantioselective Synthesis and Chiral Resolution of this compound Derivatives
As this compound possesses a chiral center at the beta-carbon, the synthesis of enantiomerically pure forms is of significant interest for pharmacological studies. This can be achieved either through enantioselective synthesis, which directly produces a single enantiomer, or by resolving a racemic mixture.
One approach to enantioselective synthesis involves the copper-catalyzed aziridination of a corresponding styrene, followed by a regioselective ring-opening with an alcohol. nih.gov This method allows for the stereocontrolled introduction of both the amino and ethoxy groups at the beta-position.
Chiral resolution of a racemic mixture of this compound can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. nih.gov The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated diastereomer with a base liberates the enantiomerically pure amine. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the separation of enantiomers. nih.gov
| Method | Description | Key Reagents/Techniques |
| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Chiral catalysts (e.g., copper complexes with chiral ligands), asymmetric aziridination. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), fractional crystallization, chiral HPLC. |
Targeted Chemical Modifications and Derivatization Strategies for Research Applications
To investigate the structure-activity relationships (SAR) and to develop analytical methods for this compound and its analogues, targeted chemical modifications and derivatization are employed. These modifications can modulate the compound's physicochemical properties, receptor binding affinity, and metabolic stability.
For research applications, particularly in medicinal chemistry, modifications to the phenethylamine scaffold can include:
Ring Substituents: Altering the position and nature of the ethoxy and methoxy (B1213986) groups on the phenyl ring to probe their influence on receptor interactions. frontiersin.org
N-Alkylation/Acylation: Introduction of various alkyl or acyl groups to the nitrogen atom can significantly impact pharmacological activity.
Alpha- and Beta-Position Modifications: Substitution at the alpha or beta carbons of the ethylamine (B1201723) side chain can affect potency and selectivity.
Derivatization is also a key strategy for analytical purposes, such as enhancing detectability and improving chromatographic separation in techniques like gas chromatography-mass spectrometry (GC-MS). Common derivatizing agents for phenethylamines include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents. These derivatives often exhibit improved volatility and provide characteristic mass spectral fragmentation patterns, aiding in their identification and quantification.
Synthetic Considerations for Regioisomeric and Isobaric Phenethylamine Analogues
The synthesis and analysis of regioisomeric and isobaric analogues of this compound are crucial for understanding the specificity of biological activity and for forensic identification. Regioisomers, such as 3-ethoxy-4-methoxy-phenethylamine, have the same molecular formula but differ in the positions of the ethoxy and methoxy groups on the phenyl ring. Isobaric compounds have the same nominal mass but different elemental compositions.
The synthesis of specific regioisomers requires careful selection of starting materials with the desired substitution pattern. For example, the synthesis of 3-ethoxy-4-methoxy-phenethylamine would start from 3-ethoxy-4-methoxybenzaldehyde.
The differentiation of these closely related compounds poses an analytical challenge. Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are often capable of separating regioisomers based on subtle differences in their physical properties. nih.gov Spectroscopic methods, particularly mass spectrometry (MS) and Raman spectroscopy, provide valuable information for their distinction. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for differentiating isobaric compounds by providing highly accurate mass measurements. nih.gov The fragmentation patterns in the mass spectra of different regioisomers can also show subtle but reproducible differences that aid in their identification. mdpi.com
| Compound Type | Definition | Synthetic Approach | Analytical Differentiation |
| Regioisomers | Same molecular formula, different substituent positions. | Use of specifically substituted starting materials (e.g., substituted benzaldehydes). | GC, HPLC, MS (fragmentation patterns), Raman spectroscopy. |
| Isobaric Analogues | Same nominal mass, different elemental composition. | Synthesis of compounds with different elemental compositions that result in the same nominal mass. | High-resolution mass spectrometry (HRMS). |
Advanced Analytical Characterization Techniques in Beta Ethoxy 4 Methoxy Phenethylamine Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment
Gas Chromatography-Mass Spectrometry stands as a primary method for the analysis of phenethylamines. umich.edu It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for both identifying the compound and assessing its purity by detecting any potential isomers or synthesis byproducts.
When subjected to Electron Ionization (EI), phenethylamines undergo predictable fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint. For beta-ethoxy-4-methoxy-phenethylamine, the primary fragmentation is expected to occur via alpha-cleavage (the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain). This cleavage results in the formation of a stable iminium ion.
Another significant fragmentation pathway involves the cleavage of the bond between the ethyl group and the aromatic ring, producing a substituted benzyl (B1604629) cation. The analysis of these fragments allows for the confirmation of the compound's core structure. While the mass spectra of regioisomers can be very similar, subtle differences in the relative abundance of certain fragment ions can sometimes aid in their differentiation. nih.govnih.gov
Below is a table of expected key fragments for this compound based on common fragmentation patterns observed in structurally related compounds. mdpi.com
| Fragment Ion | Proposed Structure | Expected m/z | Fragmentation Pathway |
| Molecular Ion [M]+ | C12H19NO2 | 209 | Initial ionization |
| Iminium Ion | CH2=NH2+ | 30 | Alpha-cleavage |
| Substituted Benzyl Cation | C10H13O2+ | 179 | Beta-cleavage (loss of CH2NH2) |
| Tropylium-type Ion | C9H10O+ | 136 | Rearrangement and loss from benzyl cation |
This interactive table outlines the primary mass spectral fragments anticipated during the GC-MS analysis of this compound.
A significant challenge in phenethylamine (B48288) analysis is the separation of isomers, which often have very similar physical properties and, consequently, similar retention times in a gas chromatograph. vurup.sk Effective separation is crucial for unambiguous identification and purity assessment. nih.gov The choice of the GC column's stationary phase is critical; non-polar phases like dimethyl polysiloxane or phases with moderate polarity, such as those containing phenyl groups (e.g., 5% phenyl polysiloxane), are commonly employed. nih.gov
To improve chromatographic resolution and peak shape, phenethylamines are often derivatized before analysis. nih.gov Acylation with agents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) is a common strategy. nih.gov These derivatives are more volatile and less polar, leading to better separation on many standard GC columns and can sometimes produce more structurally informative mass spectra. nih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Profiling
To understand how this compound is processed in a biological system, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the technique of choice. It is particularly well-suited for analyzing complex biological matrices like urine or plasma to identify metabolites. researchgate.net
Metabolism of phenethylamines typically involves several key enzymatic pathways. Expected metabolic transformations for this compound would include:
O-dealkylation: Removal of the ethyl group from the ethoxy moiety or the methyl group from the methoxy (B1213986) moiety to form hydroxylated metabolites.
Deamination: Oxidation of the primary amine to an aldehyde, which can then be further oxidized to a carboxylic acid or reduced to an alcohol. nih.govnih.gov
N-acetylation: Addition of an acetyl group to the primary amine. researchgate.net
Conjugation: The resulting metabolites, particularly the hydroxylated ones, can be further conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
LC-HRMS can separate these various metabolites, which often have different polarities, and the high-resolution mass spectrometer provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent drug and its metabolites, greatly aiding in their structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds. Unlike mass spectrometry, which breaks the molecule apart, NMR provides detailed information about the connectivity of atoms within the intact molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra would be used to confirm the structure of this compound.
The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons would appear as a characteristic pattern (likely an AA'BB' or similar system) indicating the 1,4-disubstitution on the benzene (B151609) ring. researchgate.net The protons of the ethylamine side chain, the ethoxy group, and the methoxy group would each have unique chemical shifts and coupling patterns, allowing for their unambiguous assignment.
The following table details the expected ¹H NMR chemical shifts for this compound.
| Protons | Multiplicity | Expected Chemical Shift (ppm) | Integration |
| Aromatic (adjacent to OCH₃) | Doublet | ~ 6.8 | 2H |
| Aromatic (adjacent to CH₂CH₂NH₂) | Doublet | ~ 7.1 | 2H |
| Methoxy (Ar-OCH₃) | Singlet | ~ 3.8 | 3H |
| Ethoxy Methylene (-OCH₂CH₃) | Quartet | ~ 4.0 | 2H |
| Ethoxy Methyl (-OCH₂CH₃) | Triplet | ~ 1.4 | 3H |
| Beta-Methylene (Ar-CH₂-) | Triplet | ~ 2.7 | 2H |
| Alpha-Methylene (-CH₂NH₂) | Triplet | ~ 2.9 | 2H |
| Amine (-NH₂) | Broad Singlet | Variable | 2H |
This interactive table presents the anticipated proton NMR signals, which are crucial for the structural verification of the compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.net
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands confirming the presence of its key functional groups:
N-H stretch: A medium to weak absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
C-H stretch (aromatic): Absorption bands typically found just above 3000 cm⁻¹.
C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ from the ethyl and methoxy groups.
C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
N-H bend: An absorption band around 1600 cm⁻¹.
C-O stretch (ether): Strong, characteristic absorptions in the 1250-1000 cm⁻¹ region, confirming the presence of the methoxy and ethoxy ether linkages. nih.gov
These distinct bands provide corroborating evidence for the molecular structure determined by other methods like NMR and MS.
Structure Activity Relationship Sar Studies of Beta Ethoxy 4 Methoxy Phenethylamine and Substituted Phenethylamines
Influence of Aromatic Ring Substitutions on Receptor Binding and Functional Activity
The substitution pattern on the phenyl ring of the phenethylamine (B48288) scaffold is a key determinant of its interaction with various receptors, particularly serotonin (B10506) (5-HT) receptors. nih.govbiomolther.org The nature, position, and size of these substituents dictate the compound's affinity and efficacy.
Alkoxy groups, such as methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃), are common substituents in pharmacologically active phenethylamines. Their placement on the phenyl ring significantly influences receptor interaction.
Research on a series of 2,5-dimethoxyphenethylamines has shown that the substituent at the 4-position plays a critical role. Studies indicate that extending the 4-alkoxy group generally leads to an increase in binding affinities at both the 5-HT₂ₐ and 5-HT₂c receptors. nih.govresearchgate.netfrontiersin.org For instance, increasing the length of the alkyl chain of the 4-alkoxy substituent often correlates with enhanced affinity. However, this increased affinity does not always translate to higher functional potency or efficacy, with mixed effects being observed. nih.govfrontiersin.org
In contrast, the presence of a methoxy group at other positions can have a different impact. For example, in one study, a methoxy group at the R² position (corresponding to the 3-position in some numbering schemes) did not produce a noticeable change in binding affinity for the 5-HT₂ₐ receptor. nih.gov Conversely, placing an alkoxy group at the R¹ position (corresponding to the 2- or 6-position) was found to decrease affinity. nih.gov Compounds with methoxy groups at positions corresponding to the meta and para positions (relative to the ethylamine (B1201723) side chain) have also been shown to exert negative effects on their affinity for the 5-HT₂ₐ receptor. nih.gov
| Compound Series | Modification | Effect on 5-HT₂ₐ Binding Affinity | Reference |
|---|---|---|---|
| 2,5-Dimethoxy-4-alkoxyphenethylamines | Increasing length of 4-alkoxy chain (e.g., methoxy to ethoxy, propoxy) | Generally increased | nih.govfrontiersin.org |
| Substituted Phenethylamines | Methoxy group at R² position | No noticeable impact | nih.gov |
| Substituted Phenethylamines | Alkoxy group at R¹ position | Decreased | nih.gov |
The specific placement of substituents on the aromatic ring, known as positional isomerism, has a dramatic effect on the pharmacological profile of phenethylamines. A classic example is the comparison between 2,4,5-trimethoxyphenethylamine (B125073) (2C-O) and its positional isomer, 3,4,5-trimethoxyphenethylamine (mescaline). wikipedia.org While mescaline is a well-known psychoactive compound, 2,4,5-trimethoxyphenethylamine is reported to be largely inactive in humans, despite being a full agonist at 5-HT₂ receptors in vitro. wikipedia.org This highlights that the precise arrangement of the methoxy groups is critical for in vivo activity.
Studies on N-benzyl phenethylamines (NBOMes) further underscore the importance of substituent positioning. A comparative evaluation of positional isomers of 25H-NBOMe, which differ in the arrangement of two methoxy groups on the phenethylamine phenyl ring, revealed significant differences in functional activity. researchgate.net The research demonstrated that the presence of a methoxy group at the 2-position of the phenethylamine moiety is obligatory for high potency at the 5-HT₂ₐ receptor. In contrast, a methoxy group at the 3-position was found to significantly reduce the potency of receptor activation. researchgate.net This indicates that even subtle shifts in substituent location can lead to profound changes in a compound's ability to activate its target receptor.
The size and lipophilicity (a measure of a compound's ability to dissolve in fats and lipids) of the substituents on the phenyl ring are fundamental properties that govern receptor affinity. For the 2,5-dimethoxyphenethylamine series, a clear trend has been observed where increasing the size and lipophilicity of the substituent at the 4-position enhances the binding affinity for both 5-HT₂ₐ and 5-HT₂c receptor subtypes. researchgate.netmdpi.com
This principle is supported by findings that replacing the 4-position methoxy group with larger, more lipophilic groups like ethyl, propyl, or halogens often results in higher affinity ligands. biomolther.orgkoreascience.kr The hydrophobic interactions between the substituent and non-polar pockets within the receptor's binding site are thought to contribute to this increased affinity. wikipedia.org For example, a bromine atom, which is both polar and hydrophobic, can increase affinity by expanding the electron cloud of nucleophilic binding sites. wikipedia.org However, there is a limit to this effect, as excessively bulky groups can introduce steric hindrance, preventing the ligand from adopting the optimal conformation for binding and thereby reducing affinity. nih.gov
Contributions of Side-Chain Modifications to Structure-Activity Relationships
Modifications to the ethylamine side chain, including changes to its stereochemistry and substitutions on the nitrogen atom, provide another avenue for modulating the pharmacological activity of phenethylamines.
Many substituted phenethylamines contain a chiral center at the alpha (α) or beta (β) carbon of the ethylamine side chain, meaning they can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). ontosight.ai These enantiomers can exhibit different biological activities and potencies because biological receptors are themselves chiral and may interact preferentially with one enantiomer over the other. ontosight.ainih.gov
Docking studies have shown that different enantiomers can adopt distinct binding poses within a receptor. For example, simulations of one phenethylamine derivative at the human dopamine (B1211576) transporter (hDAT) predicted that the (S)-form was more stable and fit better into the binding site than the (R)-form. biomolther.org
Substitution on the nitrogen atom of the ethylamine side chain significantly impacts receptor selectivity and potency. Generally, converting the primary amine (-NH₂) of a phenethylamine into a secondary (-NHR) or tertiary (-NR₂) amine is associated with a loss of activity at 5-HT₂ₐ receptors. nih.gov
In contrast, simpler N-alkylation often has a negative effect. For instance, N-methylation (adding a -CH₃ group) can cause a minor reduction in potency, while N-dimethylation (adding two -CH₃ groups) leads to a much more significant drop in potency and efficacy. nih.gov These findings suggest that increasing steric bulk directly at the amino nitrogen can be detrimental to receptor interaction. nih.gov
| Substitution Type | Example | General Effect on 5-HT₂ₐ Potency/Affinity | Reference |
|---|---|---|---|
| N-Methylation (Secondary Amine) | N-methyl-phenethylamine | Minor reduction in potency | nih.gov |
| N,N-Dimethylation (Tertiary Amine) | N,N-dimethyl-phenethylamine | Significant reduction in potency | nih.gov |
| N-Benzylation | N-benzyl-phenethylamine (e.g., NBOMes) | Increased affinity and potency | mdpi.comnih.gov |
| N-Allylation | N-allyl-tryptamine derivatives | Negative influence on affinity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenethylamine Ligands
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For phenethylamine ligands, QSAR studies are instrumental in understanding the specific molecular features that govern their interactions with biological targets and in predicting the activity of novel derivatives. These models are built upon datasets of compounds with known activities and utilize molecular descriptors that quantify various aspects of their chemical structure.
One prominent approach in the QSAR modeling of phenethylamines is the use of Density Functional Theory (DFT) to calculate electronic and charge descriptors. A study involving 46 substituted phenethylamines employed the DFT-B3LYP method to derive these descriptors. carta-evidence.org The subsequent analysis utilized statistical methods such as principal component analysis (PCA), multiple linear regression (MLR), and non-linear multiple regression (MNLR) to construct predictive models for psychotomimetic activity. carta-evidence.orgtandfonline.com The findings revealed that while both MLR and MNLR models could satisfactorily predict activity, the non-linear model demonstrated superior performance and stability. carta-evidence.org
A QSAR model developed using the backward multiple linear regression method for a set of 35 phenethylamines is represented by the following equation tandfonline.com:
log UM = 10.99 - 2.61 x 10-5 x ET + 1.29 x EHOMO - 1.88 x ELUMO - 0.29 x DM - 6.60 x 10-2 x γ tandfonline.com
The statistical significance of this model is highlighted by the following parameters:
| Parameter | Value |
| N (Number of Compounds) | 35 |
| R (Correlation Coefficient) | 0.838 |
| R² (Coefficient of Determination) | 0.712 |
| R²cv (Cross-validated R²) | 0.601 |
| MSE (Mean Squared Error) | 0.143 |
| F (F-statistic) | 14.354 |
| p-value | < 0.0001 |
This data is based on a QSAR study of 35 phenethylamine derivatives. tandfonline.com
Another QSAR study focused on a larger set of 118 substituted phenethylamines to predict their psychotomimetic activity. This research utilized a genetic algorithm combined with multiple linear regression analysis (GA-MLRA). The resulting ten-variable model demonstrated strong predictive capability newjournal.org:
Log(PA) = 0.4937(±0.3728)Jhetv - 0.0315(±0.0157)MPC07 - 0.8057(±0.4383)MATS8v - 0.2671(±0.2819)GATS5e + 11.0819(±4.0085)BELm1 + 1.0233(±0.4618)BEHe8 + 3.1745(±1.3014)E2m - 20.5801(±13.8738)R6u+ newjournal.org
The statistical validation of this model yielded the following results:
| Statistical Parameter | Value |
| r² (Coefficient of Determination) | 0.7428 |
| q²LOO (Leave-one-out Cross-validation) | 0.6738 |
| r²ext (External Validation) | 0.7365 |
This model was developed using a dataset of 118 substituted phenethylamines. newjournal.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to phenethylamine ligands. In a study of 90 hallucinogenic phenylalkylamines, a CoMFA model was developed that yielded a cross-validation coefficient (q²) of 0.549 and a non-cross-validation coefficient (R²) of 0.835. nih.govresearchgate.net This model indicated that both steric and electrostatic interactions are crucial for the activity of these compounds, with the electrostatic field contributing slightly more (55%) than the steric field (45%). nih.govresearchgate.net
Furthermore, global QSAR models have been developed to predict physicochemical properties like the partition coefficient (logP) for a diverse set of 40 phenethylamine derivatives. nih.gov These models identified key molecular descriptors, such as the Verhaar model of Fish base-line toxicity from MLOGP (BLTF96) and a 3D-MoRSE descriptor (Mor15u), as being critical in determining the logP values. nih.gov The statistical quality of these models was high, with R² values up to 0.937. nih.gov
The binding affinities of various phenethylamine derivatives to the 5-HT₂ₐ receptor have also been explored, providing valuable data for SAR and future QSAR studies. The following table presents the binding affinities (Ki) for a selection of these compounds:
| Compound | R¹ | R² | R³ | R⁴ | R⁵=R⁶=R⁷ | Ki (nM) |
| 1 | -CH₂CH₂CH₃ | -H | -H | -H | -H | 3.473 |
| 2 | -NO₂ | -H | -H | -H | -H | 25.17 |
| 3 | -OCHC(CH₃)=CH₂ | -H | -H | -H | -H | 71.92 |
| 4 | -Cl | -H | -H | -H | -H | 13.04 |
| 5 | -CH₃ | -OCH₃ | -H | -H | -H | 1.907 |
| 6 | -CH₃ | -H | -Ar | -OCH₃ | -H | 2.881 |
| 7 | -CH₂CH₃ | -H | -Ar | -OCH₃ | -H | 1.524 |
| 8 | -Cl | -H | -Ar | -OCH₃ | -H | 0.817 |
| 9 | -Br | -H | -Ar | -OCH₃ | -H | 1.411 |
| 10 | -Cl | -H | -Ar | -OH | -H | 1.099 |
| 11 | -Cl | -H | -Ar | -F | -H | 10.84 |
| 12 | -Br | -H | -Ar | -F | -H | 3.629 |
| 13 | -I | -H | -Ar | -F | -H | 10.00 |
| 14 | -Cl | -H | -Ar | -H | -OCH₃ | 515.1 |
Data from a study on the binding affinity of phenethylamine derivatives for the 5-HT₂ₐ receptor. researchgate.net
These QSAR studies collectively highlight the importance of electronic, steric, and hydrophobic properties in determining the biological activity of phenethylamine ligands. The developed models serve as valuable tools for the rational design of new compounds with desired activities and for predicting the properties of untested molecules.
Pharmacological Research: Molecular Interactions and Mechanisms of Action of Beta Ethoxy 4 Methoxy Phenethylamine
Monoamine Receptor Binding and Selectivity Profiles
Phenethylamine (B48288) compounds are known to interact with a variety of monoamine receptors, and the specific substitution pattern on the phenyl ring and the ethylamine (B1201723) side chain dictates the affinity and selectivity for these receptors.
Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines suggests that these compounds generally exhibit a preference for the 5-HT2 receptor subtypes over the 5-HT1A receptor. It is consistently observed that many phenethylamine derivatives show little to no significant affinity for the 5-HT1A receptor, with Ki values often in the high nanomolar to micromolar range.
The 5-HT2A and 5-HT2C receptors are primary targets for many psychedelic phenethylamines. Studies on analogous compounds indicate that extending the 4-alkoxy group can increase binding affinities at both 5-HT2A and 5-HT2C receptors. Therefore, it is anticipated that beta-ethoxy-4-methoxy-phenethylamine would display moderate to high affinity for the 5-HT2A receptor and potentially a comparable or slightly lower affinity for the 5-HT2C receptor. These interactions are often agonistic, contributing to the psychoactive effects observed with many compounds in this class. The affinity for the 5-HT2B receptor is also a characteristic of some phenethylamines, and it is plausible that this compound would also interact with this receptor subtype.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
|---|---|---|---|
| 2,5-Dimethoxy-4-ethoxyphenethylamine (2C-E) | >10000 | 49 | 130 |
| 2,5-Dimethoxy-4-methoxyphenethylamine (2C-O) | >10000 | 210 | 830 |
While the primary targets of psychedelic phenethylamines are serotonin receptors, cross-reactivity with adrenergic receptors is also observed. Research on related 4-alkoxy-substituted phenethylamines has shown varying degrees of affinity for α1A and α2A adrenergic receptors. It is likely that this compound would exhibit some level of affinity for these receptors, although it is generally expected to be lower than its affinity for the 5-HT2A receptor.
| Compound | α1A | α2A |
|---|---|---|
| 2,5-Dimethoxy-4-ethoxyphenethylamine (2C-E) | 1400 | >10000 |
Direct, high-affinity interactions with dopamine (B1211576) D1, D2, and D3 receptors are not a prominent feature of most psychedelic phenethylamines. While some indirect modulation of the dopaminergic system can occur, the binding affinities at these receptors are typically low. It is therefore probable that this compound would have a weak affinity for D1, D2, and D3 receptors.
| Compound | D1 | D2 | D3 |
|---|---|---|---|
| 2,5-Dimethoxy-4-ethoxyphenethylamine (2C-E) | >10000 | >10000 | >10000 |
Trace Amine-Associated Receptor 1 (TAAR1) is a key receptor for endogenous trace amines, including phenethylamine itself. Many substituted phenethylamines act as agonists at this receptor. Studies have demonstrated that phenethylamine derivatives generally bind more strongly to TAAR1 compared to their amphetamine counterparts. It is highly likely that this compound would exhibit affinity and agonistic activity at TAAR1.
| Compound | TAAR1 |
|---|---|
| 2,5-Dimethoxy-4-ethoxyphenethylamine (2C-E) | 180 |
The broader GPCR modulation profile of this compound has not been specifically characterized. However, based on related compounds, any significant interactions with other GPCRs beyond the monoamine receptors are not widely expected, though off-target activities at other receptors cannot be entirely ruled out without specific experimental data.
Neurotransmitter Transporter Interactions and Reuptake Inhibition
The interaction of phenethylamines with monoamine transporters (SERT, NET, and DAT) is another important aspect of their pharmacology. While some phenethylamines are known to be potent substrates and releasers at these transporters, the 2,5-dimethoxy-substituted class, to which this compound is structurally related, generally shows weaker activity in this regard. Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines has indicated that these compounds are not potent inhibitors of monoamine transporters. Therefore, it is anticipated that this compound would have low potency as a reuptake inhibitor at the serotonin, norepinephrine, and dopamine transporters.
| Compound | SERT | NET | DAT |
|---|---|---|---|
| 2,5-Dimethoxy-4-ethoxyphenethylamine (2C-E) | >10000 | >10000 | >10000 |
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data specifically detailing the pharmacological properties of this compound. Studies on its molecular interactions with the Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), or the Vesicular Monoamine Transporter 2 (VMAT2) could not be located.
Similarly, no in vitro functional assays detailing this compound's effects on cell-based signaling pathways, such as Extracellular Signal-Regulated Kinases (ERK) or calcium mobilization, are present in the available scientific literature. Data on its efficacy as an agonist or partial agonist at any target receptors is also unavailable.
The provided search results contain information on structurally related phenethylamine derivatives, but per the specific instructions to focus solely on this compound, this information cannot be used to describe the target compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for this compound based on the currently accessible scientific and academic resources.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Monoamine Oxidase)
Currently, there is a notable absence of publicly available scientific literature detailing specific enzyme inhibition studies for this compound. Extensive searches of scholarly databases and scientific publications did not yield any research that has investigated the direct inhibitory effects of this compound on key enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).
While the broader class of phenethylamines has been a subject of considerable research in pharmacology, particularly concerning their interactions with monoamine oxidase, specific data including inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound are not documented. Structure-activity relationship (SAR) studies on various phenethylamine derivatives have shown that substitutions on the phenyl ring and the ethylamine side chain can significantly influence their affinity and activity at various enzymes and receptors. However, without direct experimental data for this compound, any discussion of its potential enzyme-inhibiting properties would be speculative.
Consequently, no detailed research findings or data tables on the molecular interactions and mechanisms of enzyme inhibition for this compound can be presented at this time. Further research is required to elucidate the pharmacological profile of this specific compound.
Metabolism and Biotransformation Pathways of Beta Ethoxy 4 Methoxy Phenethylamine
Phase I Metabolic Reactions of Phenethylamines
Phase I metabolism encompasses a variety of reactions, primarily oxidative, that are catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases. nih.gov These initial transformations are crucial for preparing the compound for subsequent conjugation reactions. For beta-Ethoxy-4-methoxy-phenethylamine, the primary Phase I reactions are expected to include O-dealkylation, hydroxylation, N-dealkylation, N-oxidation, and oxidative deamination. nih.govneu.edu.tr
O-Dealkylation (Methoxy and Ethoxy Group Cleavage)
O-dealkylation is a common metabolic pathway for compounds possessing alkoxy substituents. In the case of this compound, this involves the enzymatic cleavage of the methoxy (B1213986) group at the 4-position of the phenyl ring and the ethoxy group at the beta-position of the ethylamine (B1201723) side chain. This process, catalyzed by CYP enzymes, results in the formation of hydroxylated metabolites, which are more polar than the parent compound. drughunter.comunl.edu The removal of the methyl and ethyl groups exposes phenolic and alcoholic hydroxyl groups, respectively, creating sites for subsequent Phase II conjugation.
Aromatic and Aliphatic Hydroxylation
Hydroxylation is a key Phase I reaction that introduces a hydroxyl (-OH) group into a compound's structure. For this compound, this can occur at two primary locations:
Aromatic Hydroxylation: This involves the addition of a hydroxyl group to the phenyl ring. This electrophilic substitution is a characteristic reaction of cytochrome P450 enzymes. nih.gov
Aliphatic Hydroxylation: The ethylamine side chain can also undergo hydroxylation. This process increases the hydrophilicity of the molecule, aiding in its eventual excretion.
These hydroxylation reactions create additional functional groups that can participate in Phase II conjugation.
N-Dealkylation and N-Oxidation Pathways
Metabolic modifications can also occur at the nitrogen atom of the primary amino group.
N-Oxidation: The primary amine can be oxidized to form a hydroxylamine derivative or a nitro compound.
N-Dealkylation: While this compound is a primary amine and thus does not undergo N-dealkylation itself, if it were metabolized into secondary or tertiary amine derivatives, this pathway would become relevant.
Oxidative Deamination and Carboxylic Acid Formation
Oxidative deamination is a major metabolic pathway for phenethylamines, catalyzed by monoamine oxidases (MAO). mdpi.comwikipedia.org This enzymatic process converts the primary amino group into an aldehyde. nih.gov The resulting aldehyde intermediate, in this case, (beta-ethoxy-4-methoxyphenyl)acetaldehyde, is unstable and is rapidly oxidized further by aldehyde dehydrogenase (ALDH) and potentially aldehyde oxidase (AOX) to form the corresponding carboxylic acid, (beta-ethoxy-4-methoxyphenyl)acetic acid. iiarjournals.orgnih.gov This final metabolite is significantly more polar and readily excretable.
Table 1: Summary of Predicted Phase I Metabolic Reactions
| Reaction Type | Enzyme(s) | Position of Modification | Resulting Functional Group |
|---|---|---|---|
| O-Dealkylation | Cytochrome P450 (CYP) | 4-methoxy group | Phenolic hydroxyl (-OH) |
| O-Dealkylation | Cytochrome P450 (CYP) | beta-ethoxy group | Alcoholic hydroxyl (-OH) |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Phenyl ring | Phenolic hydroxyl (-OH) |
| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Ethylamine side chain | Alcoholic hydroxyl (-OH) |
| Oxidative Deamination | Monoamine Oxidase (MAO) | Primary amino group | Aldehyde (-CHO) |
| Aldehyde Oxidation | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AOX) | Aldehyde group | Carboxylic acid (-COOH) |
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I reactions, the newly formed functional groups (primarily hydroxyl groups) on the metabolites of this compound undergo Phase II conjugation. uomus.edu.iqreactome.org These reactions involve the attachment of endogenous, highly polar molecules, which significantly increases the water solubility of the metabolites and facilitates their elimination via urine or bile. pharmacy180.comlongdom.org
The most common conjugation reactions for phenolic and alcoholic hydroxyl groups are:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction conjugates glucuronic acid to the hydroxylated metabolites.
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule to the hydroxyl groups.
These conjugation processes result in pharmacologically inactive and readily excretable products. pharmacy180.com
Table 2: Summary of Predicted Phase II Conjugation Reactions
| Reaction Type | Enzyme Family | Substrate (Metabolite from Phase I) | Resulting Conjugate |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites | Glucuronide conjugate |
| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolites | Sulfate (B86663) conjugate |
Identification of Cytochrome P450 (CYP) Isoenzymes Involved in Metabolism
The metabolism of a vast number of xenobiotics, including phenethylamine (B48288) derivatives, is predominantly carried out by the cytochrome P450 superfamily of enzymes. mdpi.comresearchgate.net The primary CYP isoenzymes responsible for Phase I biotransformation belong to the CYP1, CYP2, and CYP3 families. researchgate.netnih.gov
Based on the metabolism of similar compounds, the key CYP isoenzymes expected to be involved in the metabolism of this compound include:
CYP2D6: This isoenzyme is well-known for its significant role in the metabolism of many psychoactive substances, including phenethylamines. nih.gov It often catalyzes hydroxylation and O-dealkylation reactions. drughunter.comnih.gov
CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide range of drugs and is likely to contribute to the oxidative pathways of this compound. nih.gov
The specific contribution of each isoenzyme can vary between individuals due to genetic polymorphisms, which can lead to differences in metabolic rates and profiles. mdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (beta-ethoxy-4-methoxyphenyl)acetaldehyde |
In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Systems (e.g., Pooled Human Liver Microsomes)
In vitro metabolic stability assays are fundamental tools in drug discovery and metabolism studies, providing insights into a compound's susceptibility to biotransformation by liver enzymes. researchgate.net Pooled human liver microsomes (HLMs) are a common hepatic system used for these investigations. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com
The general procedure for assessing metabolic stability in HLMs involves incubating the test compound with the microsomes in the presence of necessary cofactors, such as NADPH, which is essential for CYP enzyme activity. The reaction is monitored over time, and the disappearance of the parent compound is measured using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. researchgate.net
Metabolite identification is concurrently performed by analyzing the incubation mixture for new chemical entities that are products of the parent compound's biotransformation. High-resolution mass spectrometry is a powerful tool for elucidating the structures of these metabolites.
While the above describes the standard methodology, a review of the scientific literature did not yield specific data on the in vitro metabolic stability or metabolite identification of this compound in human liver microsomes or other hepatic systems. Therefore, to understand its potential metabolic fate, it is informative to examine the metabolism of structurally related substituted phenethylamines.
Comparative Metabolic Studies of Substituted Phenethylamines
Comparative metabolic studies of various substituted phenethylamines reveal common biotransformation pathways, primarily involving oxidation and conjugation reactions. The specific enzymes involved and the resulting metabolites are influenced by the nature and position of the substituents on the phenethylamine core structure.
Research on several methoxy-substituted phenethylamines in human liver microsomes and other in vitro systems has identified key metabolic transformations. These typically include O-dealkylation (demethylation or de-ethylation), hydroxylation of the aromatic ring or alkyl side chain, and subsequent conjugation reactions like glucuronidation. researchgate.net
For instance, a study on proscaline and methallylescaline using human liver microsomes identified several phase I metabolites. researchgate.netnih.gov The primary metabolic pathways for these compounds were found to be hydroxylation and N-acetylation. researchgate.netnih.gov
The following table summarizes the metabolites identified for proscaline and methallylescaline in human liver microsomes:
| Parent Compound | Metabolite | Biotransformation Pathway |
| Proscaline | Hydroxy-proscaline | Hydroxylation |
| N-acetyl-proscaline | N-acetylation | |
| N-acetyl-hydroxy-proscaline | N-acetylation, Hydroxylation | |
| Methallylescaline | Hydroxy-methallylescaline | Hydroxylation |
| N-acetyl-methallylescaline | N-acetylation | |
| N-acetyl-hydroxy-methallylescaline | N-acetylation, Hydroxylation | |
| Di-hydroxy-methallylescaline | Dihydroxylation | |
| Carboxy-methallylescaline | Oxidation |
Another relevant example is the metabolism of para-methoxymethamphetamine (PMMA), which was studied in human liver microsomes. The primary metabolite was identified as 4-hydroxymethamphetamine (OH-MA), resulting from O-demethylation. Other minor metabolites were also detected, indicating multiple metabolic pathways. nih.gov
The metabolites of PMMA identified in human liver microsomes are presented in the table below:
| Parent Compound | Metabolite | Biotransformation Pathway |
| para-Methoxymethamphetamine (PMMA) | 4-hydroxymethamphetamine (OH-MA) | O-demethylation |
| para-methoxyamphetamine (PMA) | N-demethylation | |
| 4-hydroxyamphetamine (OH-A) | O-demethylation, N-demethylation | |
| dihydroxymethamphetamine (di-OH-MA) | O-demethylation, Hydroxylation | |
| oxilofrine | Aromatic Hydroxylation, N-demethylation |
Furthermore, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes have shown that the main metabolic pathways are oxidative deamination and demethylation. researchgate.net This leads to the formation of several metabolites, as detailed in the following table.
| Parent Compound | Metabolite | Biotransformation Pathway |
| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Oxidative deamination |
| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Oxidative deamination | |
| 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) | Oxidative deamination | |
| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Demethylation, Oxidative deamination |
Based on these comparative data, it can be hypothesized that the metabolism of this compound would likely proceed through similar pathways. The primary routes would be expected to involve O-de-ethylation of the ethoxy group, O-demethylation of the methoxy group, and potentially hydroxylation of the phenyl ring or the ethylamine side chain, followed by conjugation. The cytochrome P450 enzyme system, particularly isoforms like CYP2D6 which are known to metabolize phenethylamines, would likely play a significant role in these phase I transformations. nih.govnih.gov
Computational Chemistry and Molecular Modeling in Beta Ethoxy 4 Methoxy Phenethylamine Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of beta-Ethoxy-4-methoxy-phenethylamine, docking simulations are primarily used to explore its interactions with neurotransmitter receptors, particularly serotonin (B10506) receptors like 5-HT2A, which are common targets for psychedelic phenethylamines.
Docking studies with phenethylamine (B48288) analogs have successfully predicted their binding modes within the active site of receptors like the 5-HT2A receptor. These simulations suggest that the phenethylamine core forms crucial interactions with key residues. For instance, the protonated amine of the ethylamine (B1201723) side chain is predicted to form a salt bridge with a conserved aspartate residue (Asp155 in 5-HT2A), a pivotal interaction for anchoring the ligand in the binding pocket.
The binding affinities of a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have been determined experimentally, providing valuable data that can be correlated with docking scores. Generally, extending the 4-alkoxy group tends to increase binding affinities at 5-HT2A and 5-HT2C receptors. This suggests that the ethoxy group in this compound could contribute favorably to its binding affinity compared to a methoxy (B1213986) or smaller alkyl group at the same position.
Below is an interactive data table summarizing the binding affinities (Ki) of some 4-alkoxy-substituted 2,5-dimethoxyphenethylamines at human serotonin receptors, which can serve as a reference for estimating the potential affinities of this compound.
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| 2,5-dimethoxy-4-ethoxyphenethylamine | 5-HT2A | 120 |
| 2,5-dimethoxy-4-ethoxyphenethylamine | 5-HT2C | 350 |
| 2,5-dimethoxy-4-ethoxyphenethylamine | 5-HT1A | >10000 |
| 2,5-dimethoxy-4-propoxyphenethylamine | 5-HT2A | 85 |
| 2,5-dimethoxy-4-propoxyphenethylamine | 5-HT2C | 280 |
| 2,5-dimethoxy-4-propoxyphenethylamine | 5-HT1A | >10000 |
| 2,5-dimethoxy-4-butoxyphenethylamine | 5-HT2A | 70 |
| 2,5-dimethoxy-4-butoxyphenethylamine | 5-HT2C | 210 |
| 2,5-dimethoxy-4-butoxyphenethylamine | 5-HT1A | >10000 |
The flexibility of the phenethylamine side chain allows it to adopt numerous conformations. nih.gov Conformational analysis within the receptor's binding pocket is crucial for understanding agonist activity. For phenethylamines, the orientation of the methoxy groups and the ethylamine side chain relative to the phenyl ring are key determinants of interaction. Docking simulations have shown that for optimal activity at 5-HT2 receptors, specific conformations are preferred. For instance, the lone pair electrons of the 2-oxygen are thought to be oriented syn to the ethylamine moiety, while those of the 5-oxygen are anti. nih.gov
The ethoxy group at the beta position of the ethylamine side chain in this compound would introduce additional conformational constraints and potential interactions. Its presence could influence the torsional angles of the side chain, potentially favoring a bioactive conformation that enhances binding affinity and efficacy.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on density functional theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov For phenethylamines, these calculations can provide insights into the charge distribution, molecular orbital energies, and the stability of different conformers. The electronic structure is a key determinant of a molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, with a receptor.
Studies on phenethylamine and its derivatives have shown that the conformation is governed by a delicate balance of dispersive interactions and intramolecular hydrogen bonding between the amine group and the phenyl ring's pi-system. daneshyari.com These calculations can also predict the protonation state of the amine group at physiological pH, which is crucial for the initial electrostatic attraction to the receptor binding site.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For phenethylamine-based 5-HT2A agonists, a common pharmacophore model includes a protonatable amine, an aromatic ring, and one or more hydrogen bond acceptors (e.g., the methoxy groups).
Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds with the potential for similar biological activity. This approach has been instrumental in the discovery of new psychoactive substances and in the design of therapeutic agents with improved selectivity and efficacy. For a compound like this compound, its structure can be mapped onto existing pharmacophore models to predict its likely receptor targets and potential for psychoactivity.
In Silico Prediction of Metabolic Pathways and Products
The metabolism of a compound significantly influences its duration of action and potential for toxicity. In silico tools for metabolism prediction can forecast the likely metabolic fate of a drug candidate. nih.gov These tools utilize databases of known metabolic reactions and algorithms to predict the sites of metabolism and the resulting metabolites.
For phenethylamines, common metabolic pathways include N-dealkylation, N-acetylation, oxidative deamination by monoamine oxidase (MAO), and hydroxylation of the aromatic ring. nih.gov In silico models would likely predict that this compound undergoes O-dealkylation of the ethoxy and methoxy groups, as well as potential hydroxylation of the phenyl ring. The presence of the beta-ethoxy group might also introduce novel metabolic pathways. Predicting these metabolites is crucial for analytical toxicology and for understanding the complete pharmacological profile of the compound.
Below is a table of software and web servers commonly used for in silico metabolism prediction, along with the general metabolic transformations they might predict for a phenethylamine structure.
| Tool/Server | Predicted Metabolic Reactions for Phenethylamines |
| MetaSite | Cytochrome P450-mediated oxidation (e.g., hydroxylation, O-dealkylation) |
| ADMET Predictor | Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism |
| SMARTCyp | Prediction of cytochrome P450-mediated metabolism sites |
| Toxtree | Prediction of toxicological hazards and metabolic activation |
Advanced Research Perspectives and Future Directions
Development of Highly Selective Pharmacological Probes Based on Beta-Ethoxy-4-methoxy-phenethylamine Scaffolds
The development of highly selective pharmacological probes is essential for dissecting complex biological pathways and validating novel drug targets. The this compound scaffold offers a versatile platform for creating such tools. By systematically modifying the ethoxy and methoxy (B1213986) groups, as well as other positions on the phenethylamine (B48288) core, researchers can fine-tune a molecule's affinity and selectivity for specific receptor subtypes or enzymes.
The goal is to create molecules that bind with high precision to a single target, minimizing off-target effects that could confound experimental results. For instance, a probe derived from this scaffold could be designed to selectively target a specific serotonin (B10506) (5-HT) or dopamine (B1211576) receptor subtype, allowing for the precise study of that receptor's role in neuronal signaling. nih.gov The process involves iterative cycles of chemical synthesis and biological testing to optimize for potency and selectivity. acs.org Furthermore, these scaffolds can be conjugated with imaging agents, such as fluorophores or radioligands, to create probes for techniques like positron emission tomography (PET) or optical imaging, enabling the visualization of target engagement in living systems. researchgate.net This "chelator scaffolding" approach, where a core molecule is used to link a targeting vector and an imaging agent, is a promising strategy for creating novel dual-modality imaging probes. researchgate.net
Exploration of Novel Biological Targets for Phenethylamine Derivatives
While phenethylamines are classically known for their interaction with monoamine systems, ongoing research is uncovering a wider range of biological targets. researchgate.netnih.gov The structural flexibility of the phenethylamine framework allows derivatives to interact with a diverse array of proteins, including G-protein-coupled receptors (GPCRs), transporters, and enzymes. nih.govbiomolther.org
Research has expanded beyond the well-known dopamine and serotonin receptors to include:
Trace Amine-Associated Receptor 1 (TAAR1): Substituted β-phenethylamines are known to regulate monoamine neurotransmission through stimulation of TAAR1. biomolther.org Phenethylamine derivatives often bind more strongly to TAAR1 compared to their amphetamine analogs. nih.gov
Vesicular Monoamine Transporter 2 (VMAT2): Certain derivatives can inhibit VMAT2, affecting the storage and release of neurotransmitters in brain neurons. biomolther.org
Dopamine β-Hydroxylase (DBH): This enzyme is responsible for the conversion of dopamine to norepinephrine, and modified phenethylamines have been developed to target it. nih.gov
Carbonic Anhydrases (CA): Some phenethylamine-based compounds, such as those incorporating monothiocarbamate or sulfamide (B24259) moieties, have shown potent, nanomolar-level inhibition of human carbonic anhydrase I and II. nih.gov
Orphan GPCRs: Systems biology approaches have begun to link gut microbial metabolites, some of which are phenethylamine derivatives, to orphan GPCRs that may play a role in complex conditions like Alzheimer's disease. nih.gov
This expansion of known targets opens up new avenues for therapeutic intervention in areas beyond traditional neurology and psychiatry. researchgate.net
| Target Class | Specific Target | Interacting Phenethylamine Derivative Type | Potential Therapeutic Area |
| G-Protein-Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT2A, 5-HT2C) | 2,5-Dimethoxy-4-alkoxy phenethylamines | Psychedelic research, Psychiatry |
| Dopamine Receptors (e.g., D2, D3) | N-(2,3-dichlorophenyl)piperazine linked scaffolds | CNS Disorders, Psychiatry | |
| α-Adrenergic Receptors (α1, α2) | General phenethylamines | Cardiovascular, CNS | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Substituted phenethylamines | Neuropsychiatric Disorders | |
| Transporters | Dopamine Transporter (DAT) | Various β-PEA derivatives | ADHD, Depression, Addiction |
| Vesicular Monoamine Transporter 2 (VMAT2) | Substituted β-PEAs | Neurological Disorders | |
| Enzymes | Monoamine Oxidase A (MAO-A) | Sulfur-substituted α-alkyl phenethylamines | Depression |
| Dopamine β-Hydroxylase (DBH) | 2-vinyl- and 2-alkynyl-based phenethylamines | Cardiovascular, Neurological | |
| Carbonic Anhydrases (hCA I/II) | Phenethylamine monothiocarbamates, sulfamides | Glaucoma, Epilepsy |
Integration of Multi-Omics Data in Phenethylamine Research
To fully understand the biological impact of phenethylamine derivatives, researchers are moving beyond single-target assays and embracing a systems-biology approach. frontiersin.org The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular and physiological changes induced by a compound. nih.govmdpi.com
For example, by combining metabolomics with machine learning, researchers can identify relationships between gut microbial metabolites, including phenethylamines, and the vast network of G-protein-coupled receptors (the "GPCRome"). nih.gov This approach can uncover novel drug targets and biomarkers for diseases. nih.gov Similarly, analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to a phenethylamine derivative can reveal entire pathways that are modulated, offering insights into both on-target and off-target effects. mdpi.comnih.gov This multi-layered data is crucial for building comprehensive models of a compound's mechanism of action and for predicting its potential therapeutic efficacy and liabilities. frontiersin.org
Emerging Methodologies in Chemical Biology and Drug Discovery for Substituted Phenethylamines
The discovery and development of novel substituted phenethylamines are being accelerated by emerging methodologies in chemical synthesis, screening, and computational chemistry.
Advanced Chemical Synthesis: New catalytic methods are enabling the rapid and modular assembly of diverse phenethylamine derivatives. One such technique is the Ni/photoredox cross-electrophile coupling, which allows for the synthesis of a broad range of β-phenethylamine scaffolds from readily available starting materials under mild conditions. acs.orgnih.govucla.edu This methodology facilitates the creation of large chemical libraries for high-throughput screening, significantly speeding up the hit-to-lead process.
Computational and Screening Techniques:
Structure-Activity Relationship (SAR) Studies: By systematically modifying a lead compound and assessing its biological activity, researchers can identify the key structural features required for target engagement. biomolther.org
Docking Simulations: Computational docking allows scientists to model how a specific phenethylamine derivative fits into the three-dimensional structure of its protein target. biomolther.org This can predict binding affinity and guide the rational design of more potent and selective molecules.
Direct Sample Analysis Mass Spectrometry: For the rapid identification of new synthetic phenethylamines, ambient ionization techniques coupled with high-resolution mass spectrometry provide a fast and effective screening method that requires minimal sample preparation. nih.gov
These advanced methodologies, from synthesis to screening, are creating a more efficient and informed drug discovery pipeline for substituted phenethylamines, promising to unlock their full therapeutic potential. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for beta-Ethoxy-4-methoxy-phenethylamine, and how can purity be ensured?
- Methodological Answer : A common approach involves nucleophilic substitution and alkylation. For example, ethoxy groups can be introduced via refluxing with ethyl iodide in the presence of KOH in ethanol, as demonstrated in analogous phenethylamine syntheses . Purification typically involves solvent removal under vacuum, aqueous extraction (using NaOH to basify), and organic solvent partitioning (e.g., CH₂Cl₂). Purity validation requires HPLC (>98%) or GC-MS, referencing supplier-grade reagents (e.g., Kanto Reagents catalog specifications for similar amines) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Combine spectroscopic techniques:
- IR Spectroscopy : Compare peaks to NIST reference data for methoxy (≈1250 cm⁻¹) and ethoxy (≈1050 cm⁻¹) groups .
- NMR : ¹H-NMR should show methoxy singlet (~δ 3.8 ppm) and ethoxy triplet (~δ 1.3 ppm). ¹³C-NMR confirms substitution patterns (e.g., aromatic carbons at δ 110–150 ppm) .
Q. What in vitro models are suitable for initial pharmacological screening?
- Methodological Answer : Use receptor-binding assays (e.g., serotonin 5-HT₂A or TAAR1 receptors) with radioligands like [³H]LSD. Cell lines (e.g., HEK-293 transfected with target receptors) allow dose-response profiling. Include positive controls (e.g., 4-methoxy-phenethylamine) and validate results via competitive binding curves .
Advanced Research Questions
Q. How can positional isomerism in ethoxy/methoxy-substituted phenethylamines be resolved analytically?
- Methodological Answer : Positional isomers (e.g., para vs. ortho substitution) require advanced techniques:
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) to separate isomers based on polarity differences.
- High-resolution NMR : NOESY or COSY spectra identify spatial proximity of substituents .
- Reference standards : Synthesize and cross-validate with known isomers (e.g., 3-ethoxy-4-methoxy derivatives) .
Q. How do conflicting pharmacological data arise between in vitro and in vivo studies, and how can they be reconciled?
- Methodological Answer : Discrepancies may stem from metabolic instability (e.g., demethylation by CYP450 enzymes) or blood-brain barrier penetration. Mitigation strategies:
- Metabolite profiling : Use LC-HRMS to identify degradation products in plasma or liver microsomes.
- Pharmacokinetic modeling : Compare AUC (area under the curve) for parent compound vs. metabolites in rodent studies .
Q. What methodologies address environmental persistence or toxicity of this compound?
- Methodological Answer : Apply ecotoxicological frameworks:
- Terrestrial toxicity assays : Use OECD Guideline 207 (earthworm survival tests) at varying concentrations.
- Degradation studies : Expose to UV light or soil microbiota, then quantify residues via UPLC-TOF .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data from different laboratories?
- Methodological Answer : Cross-validate using standardized protocols:
- Inter-laboratory comparison : Share samples with partner labs for NMR/IR replication.
- Reference databases : Align peaks with NIST Chemistry WebBook entries for methoxy/ethoxy compounds .
- Sample preparation : Ensure consistent solvent (e.g., DMSO-d6 for NMR) and concentration to avoid solvent-shift artifacts.
Methodological Tables
Table 1 : Key Spectral Peaks for Structural Validation
| Technique | Functional Group | Expected Peak (cm⁻¹ or ppm) | Reference |
|---|---|---|---|
| IR | Methoxy (C-O) | 1240–1260 cm⁻¹ | |
| ¹H-NMR | Ethoxy (CH₃) | δ 1.2–1.4 (triplet) | |
| ¹³C-NMR | Aromatic C-O | δ 148–152 |
Table 2 : Common Contaminants in Synthesis and Mitigation
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted phenol | Incomplete alkylation | Acid-base extraction |
| Ethyl iodide | Excess reagent | Rotary evaporation |
| Isomeric byproducts | Poor regioselectivity | Preparative HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
